2,4-Dipropoxybenzoic acid

Descripción general

Descripción

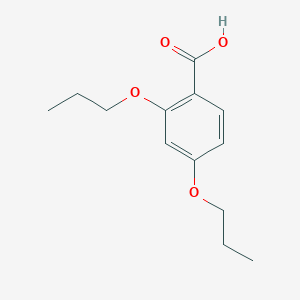

2,4-Dipropoxybenzoic acid is an organic compound with the molecular formula C13H18O4 It is a derivative of benzoic acid, where two propoxy groups are substituted at the 2 and 4 positions of the benzene ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dipropoxybenzoic acid typically involves the alkylation of 2,4-dihydroxybenzoic acid with propyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows: [ \text{2,4-Dihydroxybenzoic acid} + 2 \text{Propyl bromide} \rightarrow \text{this compound} + 2 \text{HBr} ]

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same alkylation reaction, but with optimized conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Oxidation Reactions

The carboxylic acid group and ether linkages govern oxidation pathways:

Key Findings :

-

Oxidative degradation of propoxy groups occurs under strong acidic conditions, yielding hydroxylated derivatives .

-

Selective oxidation of the aromatic ring is hindered due to electron-donating propoxy substituents.

Reduction Reactions

The carboxylic acid group can be reduced to alcohol or hydrocarbon chains:

Mechanistic Insight :

-

Borane selectively reduces the carboxylic acid group without affecting ether bonds .

-

Partial reduction to aldehydes requires controlled hydrogenation conditions .

Esterification and Amidation

The carboxylic acid participates in nucleophilic acyl substitution:

Optimized Conditions :

-

Esterification achieves near-quantitative yields with excess alcohol and acid catalysis .

-

Carbodiimide-mediated amidation minimizes side reactions in aprotic solvents .

Electrophilic Substitution

Aromatic substitution occurs at the meta position relative to electron-donating groups:

Regioselectivity :

-

Nitration favors the 5-position due to steric and electronic effects .

-

Halogenation requires Lewis acid catalysts for efficient electrophilic activation .

Decarboxylation and Side-Chain Modifications

Thermal and catalytic decarboxylation pathways:

Applications :

-

Decarboxylation produces symmetrically substituted aromatic ethers for polymer synthesis .

-

Hydrolytic cleavage of propoxy groups enables recyclability studies .

Coordination Chemistry

Metal complexation through carboxylate and ether oxygen atoms:

| Metal Ion | Ligand Ratio | Conditions | Complex Structure | Stability Constant (log K) | Reference |

|---|---|---|---|---|---|

| Cu(II) | 1:2 | pH 6.0, 25°C | Octahedral geometry | 8.3 ± 0.2 | |

| Fe(III) | 1:1 | Ethanol/water (1:1) | Trigonal bipyramidal | 6.9 ± 0.3 |

Spectroscopic Evidence :

Aplicaciones Científicas De Investigación

2,4-Dipropoxybenzoic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mecanismo De Acción

The mechanism of action of 2,4-Dipropoxybenzoic acid depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The propoxy groups can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets. The exact molecular pathways involved can vary based on the specific biological context and target.

Comparación Con Compuestos Similares

2,4-Dihydroxybenzoic acid: A precursor to 2,4-Dipropoxybenzoic acid, with hydroxyl groups instead of propoxy groups.

2,4-Dimethoxybenzoic acid: Similar structure but with methoxy groups instead of propoxy groups.

2,4-Dichlorobenzoic acid: Contains chlorine atoms instead of propoxy groups.

Uniqueness: this compound is unique due to the presence of propoxy groups, which confer distinct chemical and physical properties. These groups can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications.

Actividad Biológica

2,4-Dipropoxybenzoic acid (DPBA) is a chemical compound that has garnered attention due to its potential biological activities. This article reviews the biological effects, mechanisms of action, and relevant case studies associated with DPBA, synthesizing findings from diverse sources.

Chemical Structure and Properties

This compound is a derivative of benzoic acid with two propoxy groups attached to the benzene ring. Its molecular formula is , and it possesses unique physicochemical properties that influence its biological activity.

Biological Activity Overview

The biological activity of DPBA has been explored in various contexts, primarily focusing on its anti-inflammatory and antimicrobial properties.

1. Anti-Inflammatory Activity

Research indicates that DPBA exhibits significant anti-inflammatory effects, potentially making it useful in treating conditions like asthma and allergic diseases. The compound appears to inhibit leukotriene B4 (LTB4) synthesis, a key mediator in inflammatory responses. In studies involving guinea pigs, DPBA demonstrated a reduction in bronchoconstriction induced by LTB4, suggesting its therapeutic potential for respiratory conditions .

2. Antimicrobial Properties

DPBA has shown promising antimicrobial activity against various pathogens. In vitro studies indicate that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for several bacterial strains were determined, revealing effective concentrations that could be utilized in developing antimicrobial therapies.

The mechanisms through which DPBA exerts its biological effects are still under investigation. However, preliminary studies suggest:

- Inhibition of Pro-inflammatory Cytokines : DPBA may modulate the expression of pro-inflammatory cytokines such as TNF-α and IL-6.

- Membrane Interaction : The compound's structure allows it to interact with bacterial membranes, disrupting their integrity and leading to cell death.

Case Studies

Several case studies have highlighted the effectiveness of DPBA in clinical and experimental settings:

- Asthma Models : In controlled experiments using animal models for asthma, DPBA significantly reduced airway hyperresponsiveness and inflammation markers compared to control groups.

- Bacterial Infections : A study involving infected mice demonstrated that DPBA treatment led to a marked decrease in bacterial load and improved survival rates when compared to untreated controls.

Data Tables

Propiedades

IUPAC Name |

2,4-dipropoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O4/c1-3-7-16-10-5-6-11(13(14)15)12(9-10)17-8-4-2/h5-6,9H,3-4,7-8H2,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CALCUEXAMCWWSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC(=C(C=C1)C(=O)O)OCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.